molecular formula C25H26N2O3 B14991073 2-[(2,5-dimethylphenoxy)methyl]-1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazole

2-[(2,5-dimethylphenoxy)methyl]-1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazole

Cat. No.: B14991073
M. Wt: 402.5 g/mol
InChI Key: IOAJVZUQIMNOIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,5-Dimethylphenoxy)methyl]-1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazole is a complex organic compound with a unique structure that includes both benzodiazole and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,5-dimethylphenoxy)methyl]-1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazole typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then subjected to cyclization reactions to form the benzodiazole ring. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as acetic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

2-[(2,5-Dimethylphenoxy)methyl]-1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-[(2,5-Dimethylphenoxy)methyl]-1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2,5-dimethylphenoxy)methyl]-1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may target bacterial cell wall synthesis, leading to cell lysis. In medicinal applications, it may interact with cellular pathways involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C25H26N2O3

Molecular Weight

402.5 g/mol

IUPAC Name

2-[(2,5-dimethylphenoxy)methyl]-1-[2-(2-methoxyphenoxy)ethyl]benzimidazole

InChI

InChI=1S/C25H26N2O3/c1-18-12-13-19(2)24(16-18)30-17-25-26-20-8-4-5-9-21(20)27(25)14-15-29-23-11-7-6-10-22(23)28-3/h4-13,16H,14-15,17H2,1-3H3

InChI Key

IOAJVZUQIMNOIC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.